molecular formula C10H12BrNO2 B8765283 1-(4-bromobutyl)-4-nitroBenzene CAS No. 99359-34-9

1-(4-bromobutyl)-4-nitroBenzene

Cat. No.: B8765283
CAS No.: 99359-34-9
M. Wt: 258.11 g/mol
InChI Key: GTNVWVLCXAHTCJ-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-4-nitrobenzene is an aromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a bromine-terminated butyl chain (-CH₂CH₂CH₂CH₂Br) at the ortho position. This structure combines the electron-withdrawing nitro group, which strongly deactivates the benzene ring toward electrophilic substitution, with a flexible alkyl chain bearing a bromine atom—a versatile leaving group. The compound is primarily utilized in organic synthesis as an intermediate for coupling reactions, such as nucleophilic substitutions (e.g., SN2) or cross-coupling processes, enabling the introduction of extended hydrocarbon chains or functional groups into target molecules .

The bromobutyl chain confers unique steric and electronic properties, distinguishing it from shorter-chain or halogen-substituted analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over molecular architecture is critical.

Properties

CAS No.

99359-34-9

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(4-bromobutyl)-4-nitrobenzene

InChI

InChI=1S/C10H12BrNO2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3,8H2

InChI Key

GTNVWVLCXAHTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCBr)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(4-bromobutyl)-4-nitrobenzene serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as anti-cancer agents and antibiotics. For instance, compounds derived from this structure have shown activity against specific cancer cell lines, indicating its importance in drug discovery.

Material Science

In materials science, this compound is used to synthesize polymers and other materials with specific properties. Its ability to undergo further chemical modifications makes it suitable for creating functionalized surfaces or coatings that exhibit desired characteristics such as hydrophobicity or enhanced adhesion.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic ring, which is crucial for developing new materials or pharmaceuticals.

Chemical Research

Research studies have employed this compound in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity profile provides insights into electrophilic aromatic substitution processes and other fundamental organic reactions.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The research involved synthesizing various analogs and evaluating their biological activity, leading to the identification of promising candidates for further development.

Case Study 2: Polymer Development

Researchers developed a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and thermal stability, making it suitable for high-performance applications in coatings and composites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkyl/Nitrobenzene Derivatives

1-(3-Chloroprop-1-ynyl)-4-Nitrobenzene
  • Structure : Features a propargylic chloride (C≡C-CH₂Cl) substituent instead of a bromobutyl chain.
  • Reactivity: The triple bond enables participation in alkyne-specific reactions (e.g., Sonogashira coupling), while the chlorine atom serves as a leaving group. Unlike the bromobutyl analog, its rigid propargylic structure limits conformational flexibility, impacting steric interactions in reactions .
  • Applications: Used in synthesizing diarylbutynol derivatives via TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions .
1-(Bromomethyl)-4-Nitrobenzene
  • Structure : A shorter bromomethyl (-CH₂Br) chain attached to nitrobenzene.
  • Physical Properties: Lower molecular weight (228.03 g/mol) compared to the bromobutyl analog (C₁₀H₁₂BrNO₂, ~258.11 g/mol), resulting in higher volatility and solubility in polar solvents.
  • Reactivity : The primary bromide facilitates rapid SN2 reactions but is more susceptible to hydrolysis than secondary or tertiary bromides .
1-(Chloromethyl)-4-Nitrobenzene (p-Nitrobenzyl Chloride)
  • Structure : Chloromethyl (-CH₂Cl) substituent.
  • Toxicity: Classified under UN1578 (Chloronitrobenzenes) with RTECS® number XS9093000.
  • Applications : Widely used as an alkylating agent in drug synthesis, contrasting with the bromobutyl derivative’s utility in forming longer carbon frameworks .

Brominated Alkoxy/Nitrobenzene Derivatives

1-(3-Bromopropoxy)-4-Nitrobenzene
  • Structure : Contains a bromopropoxy (-O-CH₂CH₂CH₂Br) group.
  • Electronic Effects : The ether oxygen donates electron density via resonance, slightly counteracting the nitro group’s electron-withdrawing effect. This contrasts with the purely electron-withdrawing bromobutyl chain in 1-(4-bromobutyl)-4-nitrobenzene.
  • Applications : Used in nucleophilic substitutions to introduce alkoxy-aryl moieties, leveraging bromine’s leaving-group ability .
1-(4-Bromobutoxy)-3-Chlorobenzene
  • Structure : Bromobutoxy chain (-O-(CH₂)₄Br) with a meta-chloro substituent.

Multi-Halogenated Nitrobenzene Derivatives

1,2-Bis(Bromomethyl)-4-Nitrobenzene
  • Structure : Two bromomethyl groups at ortho positions.
  • Reactivity : Dual leaving groups enable sequential substitution reactions, useful in polymer crosslinking or dendrimer synthesis. The bromobutyl analog’s single bromide limits such applications but offers greater chain flexibility .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₀H₁₂BrNO₂ 258.11 High lipophilicity; mp ~80–85°C (est.)
1-(Bromomethyl)-4-nitrobenzene C₇H₆BrNO₂ 228.03 mp 92–94°C; soluble in acetone
1-(3-Bromopropoxy)-4-nitrobenzene C₉H₁₀BrNO₃ 276.09 mp 56–58°C; stable under anhydrous conditions

Table 2: Reactivity Comparison

Compound Preferred Reactions Example Application
This compound SN2 alkylation, Suzuki coupling Pharmaceutical intermediates
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene Sonogashira coupling, TDAE-mediated synthesis Diarylbutynol derivatives
1-(Chloromethyl)-4-nitrobenzene Nucleophilic substitution Antibiotic side-chain modification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-bromobutyl)-4-nitrobenzene?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of 4-nitrobenzene derivatives with 1,4-dibromobutane under controlled conditions (e.g., using polar aprotic solvents like DMF and a base such as K₂CO₃ to facilitate deprotonation). Reaction optimization should consider temperature (80–100°C) and stoichiometric ratios to minimize side products like elimination or over-alkylation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the bromobutyl chain attachment and nitro group position (e.g., aromatic proton splitting patterns) .
  • Infrared (IR) Spectroscopy : Identify characteristic NO₂ stretching (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) absorptions .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer : While direct data for this compound is limited, analogous bromo-nitrobenzene derivatives exhibit:

  • Boiling Point : ~427–428 K (observed in 1-bromo-4-(trifluoromethyl)benzene, suggesting similar volatility for brominated aromatics) .
  • Solubility : Likely soluble in dichloromethane, THF, and DMF due to the nitro group’s polarity and bromobutyl chain’s moderate hydrophobicity .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromobutyl chain in substitution reactions?

  • Methodological Answer : The nitro group meta-directs electrophilic substitution and enhances the leaving-group ability of bromide via inductive effects. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in SN2 reactions. Experimental validation may involve comparing reaction rates with non-nitro analogs .

Q. What challenges arise in optimizing reaction yields for this compound synthesis?

  • Methodological Answer : Key challenges include:

  • Competing Elimination : Mitigated by using bulky bases (e.g., DBU) to favor substitution over E2 pathways.
  • Steric Hindrance : The bromobutyl chain’s length may reduce nucleophilic accessibility; kinetic studies under varying temperatures can identify optimal conditions .

Q. Are there computational models predicting the stability or degradation pathways of this compound?

  • Methodological Answer : Molecular dynamics simulations can assess thermal stability, while quantum mechanical calculations (e.g., AIM theory) evaluate bond dissociation energies. For example, the C-Br bond’s lability under UV light might be studied using time-dependent DFT .

Q. How does the bromobutyl chain’s conformation affect the compound’s biological interactions?

  • Methodological Answer : Molecular docking studies can model interactions with biomolecules (e.g., enzymes or DNA). The chain’s flexibility may influence binding affinity, as seen in cyclopropane derivatives with similar substituents .

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